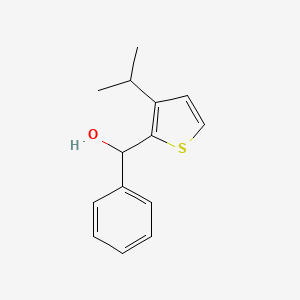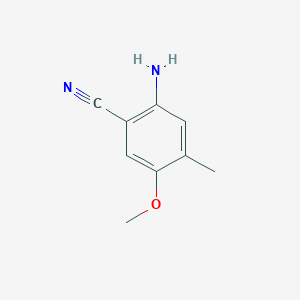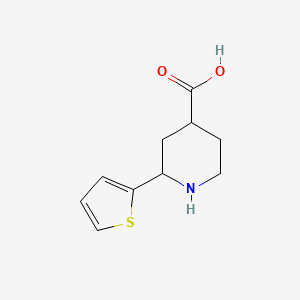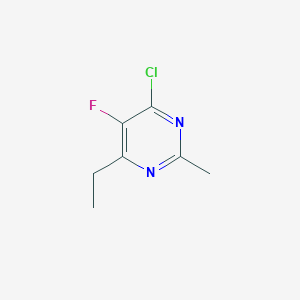
Tris(ethylenediamine)rhodium(III)chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(ethylenediamine)rhodium(III)chloride is a useful research compound. Its molecular formula is C6H24Cl3N6Rh and its molecular weight is 389.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Tris(ethylenediamine)rhodium(III)chloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of electrons.
Reduction: It can also be involved in reduction reactions, where it helps in the gain of electrons.
Substitution: The chloride ions in the complex can be substituted by other ligands, leading to the formation of new coordination compounds[][1].
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction Reactions: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution Reactions: Ligands like phosphines and amines can replace the chloride ions under appropriate conditions[][1].
Applications De Recherche Scientifique
Tris(ethylenediamine)rhodium(III)chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, oxidation, and carbonylation reactions[][1].
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes[][1].
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with DNA and other cellular targets[][1].
Industry: It is used in the preparation of other rhodium complexes and as a catalyst in industrial chemical processes[][1].
Comparaison Avec Des Composés Similaires
Tris(ethylenediamine)cobalt(III)chloride: Similar in structure but with cobalt as the central metal.
Tris(ethylenediamine)nickel(II)chloride: Contains nickel instead of rhodium.
Tris(ethylenediamine)platinum(IV)chloride: Platinum-based complex with similar coordination environment[][1].
Propriétés
Formule moléculaire |
C6H24Cl3N6Rh |
|---|---|
Poids moléculaire |
389.6 g/mol |
Nom IUPAC |
ethane-1,2-diamine;trichlororhodium |
InChI |
InChI=1S/3C2H8N2.3ClH.Rh/c3*3-1-2-4;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
Clé InChI |
KBEIBVHFOZFPEB-UHFFFAOYSA-K |
SMILES canonique |
C(CN)N.C(CN)N.C(CN)N.Cl[Rh](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)

![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)





![{2-[(Thian-3-yl)amino]phenyl}methanol](/img/structure/B13080870.png)


![2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080892.png)


